molecular formula C25H30N6O2S B2560034 4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216613-77-2

4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2560034
CAS No.: 1216613-77-2
M. Wt: 478.62
InChI Key: BQZCFYYOBOKSAG-UHFFFAOYSA-N
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Description

Key substituents include:

  • A 4-butyl group at the pyrimidinone ring, enhancing lipophilicity.
  • A 3-oxo-propyl chain at position 1, terminating in a 4-(m-tolyl)piperazinyl moiety, which may improve solubility and receptor interaction.

Properties

IUPAC Name

8-butyl-12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S/c1-3-4-11-30-24(33)23-20(10-16-34-23)31-21(26-27-25(30)31)8-9-22(32)29-14-12-28(13-15-29)19-7-5-6-18(2)17-19/h5-7,10,16-17H,3-4,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCFYYOBOKSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic compound characterized by a complex molecular structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of oncology and neurology.

  • Molecular Formula: C25H30N6O2S
  • Molecular Weight: 478.615 g/mol
  • Structural Features: The compound features a butyl group and a piperazine ring that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include the formation of the thieno-triazole core and the attachment of the piperazine moiety. The synthetic pathways can vary based on desired yield and purity.

Anticancer Activity

Recent studies have reported that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer properties. For instance:

  • Case Study 1: A derivative was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
  • Targeting Specific Pathways: It may inhibit key signaling pathways involved in tumor growth and metastasis.

Neuropharmacological Effects

The compound also shows promise in neurological applications:

  • Antidepressant Activity: Analogous compounds have been studied for their effects on serotonin and dopamine receptors. Preliminary data suggest potential antidepressant properties through modulation of neurotransmitter levels.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights variations in biological activity:

Compound NameStructural FeaturesUnique Properties
7-(2-(4-tert-butylphenyl)piperazin-1-yl)-thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidinContains a tert-butyl group instead of butylPotentially different receptor affinity
7-(2-(furan-2-yl)-7h-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinIncorporates furan instead of thienoDifferent pharmacological profile

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The thieno-triazolo-pyrimidinone core distinguishes the target compound from analogs with pyrazolo or imidazo fused systems. For example:

  • Compound 4f (): Contains a thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one core but differs in substituents (7-phenyl, 6-methyl, 3-ethylcarboxylate) .
  • Pyrazolo[3,4-d]pyrimidines (): Replace the thieno ring with a pyrazole, altering electronic properties and isomerization behavior .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents
Target Compound Thieno-triazolo-pyrimidinone 4-butyl, 3-oxo-propyl-piperazinyl-m-tolyl
4f () Thieno-triazolo-pyrimidinone 7-phenyl, 6-methyl, 3-ethylcarboxylate, 1-(4-tolyl)
Pyrazolo[3,4-d]pyrimidine () Pyrazolo-pyrimidine 1-p-tolyl, hydrazine derivatives

Substituent Effects on Physicochemical Properties

  • Piperazine Role: The 4-(m-tolyl)piperazinyl group may enhance solubility via protonation at physiological pH, a feature absent in non-piperazine analogs like 4f .
  • Aryl Groups : The m-tolyl substituent (meta-methylphenyl) on piperazine could offer steric and electronic advantages over para-substituted analogs (e.g., 4-tolyl in 4f), influencing receptor binding .
Table 2: Hypothetical Activity Comparison
Compound Proposed Activity Basis for Prediction
Target Compound CNS receptor modulation Piperazine moiety, lipophilic substituents
4f () Enzyme inhibition Ethylcarboxylate group (similar to protease inhibitors)
Pyrazolo[3,4-d]pyrimidines () Anticancer Structural similarity to purine analogs

Methodological Considerations in Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening. The target compound’s thieno-triazolo-pyrimidinone core and piperazinyl group would yield low similarity scores with pyrazolo-pyrimidines but higher scores with other piperazine-containing drugs .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step protocols, including cyclocondensation of thieno-triazolo-pyrimidinone precursors with substituted piperazine derivatives. Key steps include:

  • Step 1 : Formation of the thieno-triazolo-pyrimidinone core via cyclization of 2-azido-thiophene carboxylates with thiourea derivatives under acidic conditions .
  • Step 2 : Alkylation at the 1-position using 3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol/dioxane mixtures (yield: ~60–70%) and LC-MS to confirm purity (>95%) .

Q. How can structural discrepancies in NMR or crystallographic data be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution LC-MS, and X-ray crystallography (if single crystals are obtainable) to cross-validate bond angles and stereochemistry .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to identify dominant conformers .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating its biological activity in vitro and in vivo?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • In vivo models :
  • Acute toxicity studies in rodents (OECD 423 guidelines) to establish safe dosing ranges .
  • Efficacy testing in xenograft models for oncology applications .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

Q. How should contradictory data (e.g., varying bioactivity across assays) be addressed?

Contradictions may stem from assay conditions or off-target effects. Mitigation strategies:

  • Orthogonal assays : Validate antimicrobial activity via both agar diffusion and time-kill assays .
  • Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates with error margins <15% .
  • Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .

Methodological Notes

  • Key references : Prioritized peer-reviewed journals (e.g., Tetrahedron, Acta Pharm) and synthesis protocols from , and 18.
  • Advanced tools : Emphasized computational and experimental cross-validation to align with academic rigor.

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